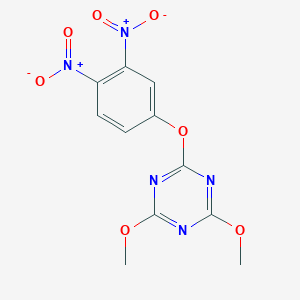
3-Methyl-2,6-diphenylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2,6-diphenylpiperidin-4-ol is a chemical compound with the molecular formula C18H21NO and a molecular weight of 267.37 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its unique structure, which includes a piperidine ring substituted with methyl and diphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,6-diphenylpiperidin-4-ol can be achieved through various methods. One common approach involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method includes the chlorination of amino alcohols using thionyl chloride (SOCl2), followed by cyclization . Additionally, microwave irradiation can be used for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow reactions. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities . This method is scalable and efficient for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,6-diphenylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-2,6-diphenylpiperidin-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-2,6-diphenylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The piperidine ring plays a crucial role in its binding affinity and selectivity towards these targets . The exact pathways involved may vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,6-Diphenyl-4-piperidinol: Similar structure but lacks the methyl group at the 3-position.
3-Methyl-4-piperidinol: Similar structure but lacks the diphenyl groups at the 2 and 6 positions.
2,6-Dimethyl-4-piperidinol: Similar structure but has methyl groups instead of diphenyl groups at the 2 and 6 positions.
Uniqueness
3-Methyl-2,6-diphenylpiperidin-4-ol is unique due to the presence of both methyl and diphenyl groups on the piperidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C18H21NO |
|---|---|
Molecular Weight |
267.4g/mol |
IUPAC Name |
3-methyl-2,6-diphenylpiperidin-4-ol |
InChI |
InChI=1S/C18H21NO/c1-13-17(20)12-16(14-8-4-2-5-9-14)19-18(13)15-10-6-3-7-11-15/h2-11,13,16-20H,12H2,1H3 |
InChI Key |
RUYRAUWKVSWJFK-UHFFFAOYSA-N |
SMILES |
CC1C(CC(NC1C2=CC=CC=C2)C3=CC=CC=C3)O |
Canonical SMILES |
CC1C(CC(NC1C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















